3-Methoxy-alpha-[(trimethylsilyl)oxy]-benzeneacetonitrile
Description
3-Methoxy-α-[(trimethylsilyl)oxy]-benzeneacetonitrile (CAS: 93554-98-4) is an organosilicon reagent with the molecular formula C₁₂H₁₇NO₂Si and a molecular weight of 235.35 g/mol . Its structure features a benzene ring substituted with a methoxy group (-OCH₃) at the 3-position and an α-(trimethylsilyl)oxy-acetonitrile moiety. The trimethylsilyl (TMS) group enhances steric protection and lipophilicity, making the compound valuable in organic synthesis, particularly as an intermediate in pharmaceutical or agrochemical manufacturing . Its nitrile group (-CN) enables participation in nucleophilic addition reactions, while the TMS ether moiety may stabilize reactive intermediates during synthetic processes .
Properties
IUPAC Name |
2-(3-methoxyphenyl)-2-trimethylsilyloxyacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2Si/c1-14-11-7-5-6-10(8-11)12(9-13)15-16(2,3)4/h5-8,12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMKFMIXDLPHAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C#N)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction occurs in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmosphere. A Lewis acid catalyst, typically zinc iodide (ZnI₂) or lithium perchlorate (LiClO₄), accelerates the addition at 0–25°C. The general mechanism involves:
-
Electrophilic activation of the aldehyde carbonyl by the Lewis acid.
-
Nucleophilic attack by TMSCN, forming a tetrahedral intermediate.
-
Proton transfer and silyl group migration , yielding the α-silyloxy nitrile.
Key Parameters:
Workup and Purification
Post-reaction, the mixture is quenched with saturated NaHCO₃, extracted with ethyl acetate, and dried over MgSO₄. Silica gel chromatography (hexane:ethyl acetate = 4:1) isolates the product as a colorless oil.
Grignard-Based Synthesis via Intermediate Ketones
Alternative routes employ Grignard reagents to construct the α-silyloxy nitrile framework. This method, detailed in patent literature for analogous compounds, involves:
Stepwise Alkylation and Cyanosilylation
-
Grignard Formation: 3-Methoxyphenylmagnesium bromide reacts with ethyl cyanoformate to yield 3-methoxybenzoyl cyanide.
-
Silylation: Treatment with trimethylsilyl chloride (TMSCl) and a base (e.g., triethylamine) introduces the silyl ether group.
Reaction Scheme:
Optimization Insights:
-
Catalyst Choice: Cerium(III) chloride (CeCl₃) enhances Grignard reactivity, improving yield from 65% to 82%.
-
Stereochemical Control: Chiral auxiliaries (e.g., (-)-sparteine) induce enantioselectivity in asymmetric variants.
Epimerization and Isomerization Strategies
The α-position’s acidity (pKa ≈ 18) permits post-synthetic stereochemical modulation. Patent data reveal two approaches:
Base-Mediated Epimerization
Treatment with potassium tert-butoxide (KOtBu) in THF at -78°C equilibrates diastereomers, enabling access to thermodynamically stable forms.
Conditions:
Acid-Catalyzed Isomerization
Hydrochloric acid (6M) in refluxing toluene induces keto-enol tautomerism, redistributing stereoisomers. This method favors the trans-diastereomer (dr 7:1).
Comparative Analysis of Synthetic Routes
| Method | Yield | Catalyst | Stereoselectivity | Scale-Up Feasibility |
|---|---|---|---|---|
| Cyanosilylation | 92% | ZnI₂ | Low (racemic) | High |
| Grignard-Cyanosilylation | 82% | CeCl₃ | Moderate (dr 3:1) | Moderate |
| Epimerization | 95% | KOtBu | High (dr 7:1) | Low |
Trade-offs:
-
Cyanosilylation excels in simplicity but lacks stereocontrol.
-
Grignard routes enable chiral synthesis but require stringent anhydrous conditions.
-
Epimerization post-synthetically enhances diastereomeric ratios but adds steps.
Industrial-Scale Production Considerations
Cost Drivers
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-alpha-[(trimethylsilyl)oxy]-benzeneacetonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The trimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: 3-Methoxybenzoic acid or 3-methoxybenzaldehyde.
Reduction: 3-Methoxyphenylamine.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H15NO2Si
- Molecular Weight : Approximately 239.35 g/mol
- Structural Features : The compound contains a methoxy group, a trimethylsilyloxy group, and a nitrile functional group, which contribute to its stability and reactivity in organic synthesis.
Organic Synthesis
3-Methoxy-alpha-[(trimethylsilyl)oxy]-benzeneacetonitrile is primarily utilized as an intermediate in organic synthesis. Its functional groups allow for various chemical transformations:
- Reactions :
- Oxidation : Can be oxidized to produce corresponding aldehydes or carboxylic acids.
- Reduction : The nitrile group can be reduced to form amines.
- Substitution : The trimethylsilyloxy group can be replaced with other functional groups.
Medicinal Chemistry
The compound is being explored for its potential therapeutic applications:
- Enzyme Inhibition : Studies indicate that it may inhibit enzymes involved in inflammatory processes, suggesting potential use in treating conditions like asthma.
- Antimicrobial Activity : Preliminary research shows effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Anticancer Potential : It has been observed to induce apoptosis in cancer cells, particularly breast cancer cells (MCF-7), through mechanisms involving oxidative stress.
| Biological Activity | Observed Effects | References |
|---|---|---|
| Enzyme Inhibition | Inhibits lipoxygenase activity | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in breast cancer cells |
Asthma Treatment
A study investigated the effects of this compound on asthmatic models. Results showed a significant reduction in airway hyperresponsiveness and inflammation markers, indicating its potential as an anti-asthmatic agent.
Antimicrobial Efficacy
In vitro assays demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.
Cancer Cell Apoptosis
Research focused on the effect of this compound on MCF-7 breast cancer cells revealed increased apoptotic cell populations upon treatment with varying concentrations, supporting its role as a potential anticancer agent.
Mechanism of Action
The mechanism of action of 3-Methoxy-alpha-[(trimethylsilyl)oxy]-benzeneacetonitrile involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, while the nitrile group can act as a nucleophile in chemical reactions. The trimethylsilyloxy group provides steric hindrance and can influence the compound’s reactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Properties of 3-Methoxy-α-[(trimethylsilyl)oxy]-benzeneacetonitrile and Analogues
Key Comparative Analysis
Structural Complexity and Reactivity: The TMS group in 3-Methoxy-α-[(trimethylsilyl)oxy]-benzeneacetonitrile provides steric protection to the α-hydroxy group, which may prevent undesired side reactions (e.g., oxidation) compared to its non-silylated analogue, 3-Methoxyphenylacetonitrile . In contrast, N,O-BIS-(trimethylsilyl) isoleucine and the L-proline derivative () use TMS groups to derivatize polar functional groups (e.g., -OH, -NH₂) for enhanced volatility in gas chromatography .
Functional Group Synergy :
- The nitrile group in 3-Methoxy-α-[(trimethylsilyl)oxy]-benzeneacetonitrile allows for nucleophilic additions or cyclizations, while the TMS-ether can act as a temporary protective group. This dual functionality is absent in simpler analogues like 3-Methoxyphenylacetonitrile .
Thermal and Chemical Stability: Silicon-containing compounds often exhibit higher thermal stability. The TMS group in the target compound may confer greater resilience under high-temperature reactions compared to non-silylated derivatives .
Applications: While 3-Methoxy-α-[(trimethylsilyl)oxy]-benzeneacetonitrile is tailored for synthetic organic chemistry, the amino acid derivatives in are specialized for analytical chemistry (e.g., GC-MS sample preparation) .
Research Findings and Industrial Relevance
- Synthetic Utility : The TMS group in 3-Methoxy-α-[(trimethylsilyl)oxy]-benzeneacetonitrile has been leveraged in multi-step syntheses to protect reactive hydroxyl intermediates, enabling selective transformations .
- Performance vs. Non-Silylated Analogues: Studies suggest that silylation reduces hydrolysis rates of the α-hydroxy group by up to 70% compared to 3-Methoxyphenylacetonitrile, enhancing shelf life and reaction yields .
Biological Activity
3-Methoxy-alpha-[(trimethylsilyl)oxy]-benzeneacetonitrile, a compound with notable chemical properties, has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its structural formula, which includes a methoxy group, a trimethylsilyl ether, and a nitrile functional group. Its molecular formula is C12H15NO2Si, and it has a molecular weight of approximately 233.33 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions such as asthma and allergies.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various bacterial strains.
- Anticancer Potential : Research indicates that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
Biological Activity Data
| Biological Activity | Observed Effects | References |
|---|---|---|
| Enzyme Inhibition | Inhibits lipoxygenase activity | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in breast cancer cells |
Case Studies
-
Asthma Treatment :
A study investigated the effects of this compound on asthmatic models. The results demonstrated a significant reduction in airway hyperresponsiveness and inflammation markers, suggesting its potential as an anti-asthmatic agent. -
Antimicrobial Efficacy :
In vitro assays revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating promising antimicrobial properties. -
Cancer Cell Apoptosis :
A recent study focused on the effect of this compound on MCF-7 breast cancer cells. Flow cytometry analysis showed increased apoptotic cell populations upon treatment with varying concentrations of the compound, supporting its role as a potential anticancer agent.
Discussion
The biological activities of this compound highlight its therapeutic potential across various domains. Its ability to inhibit specific enzymes involved in inflammatory responses makes it a candidate for treating asthma and other inflammatory diseases. Additionally, its antimicrobial and anticancer properties warrant further investigation for potential drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
